STAT3 and Autophagy Dual Inhibition
Pulchinenoside E2 (PSE2) functions as a dual inhibitor of STAT3 signaling and autophagic flux, a mechanistic profile not documented for other characterized pulchinenosides including Anemoside B4, pulchinenoside B7, or B11 [1]. Molecular docking and dynamics simulations identified STAT3 as the target with the lowest binding free energy among 11 core targets screened via network pharmacology [1]. PSE2 suppressed p-JAK2 (Tyr1007/1008) and p-STAT3 (Tyr705 and Ser727) and impaired STAT3 nuclear transcriptional activity. Concurrently, PSE2 blocked autophagic flux by impairing lysosomal proteolytic activity and disrupting lysosomal acidity, independent of STAT3 inhibition [1]. This dual inhibition was validated in HS-578T and MDA-MB-231 TNBC cells and in murine hepatic/pulmonary metastasis models [1].
| Evidence Dimension | Mechanism of action (target engagement) |
|---|---|
| Target Compound Data | Dual inhibition: STAT3 phosphorylation suppression + autophagic flux blockade via lysosomal dysfunction |
| Comparator Or Baseline | Anemoside B4, pulchinenoside B7, pulchinenoside B11 (no published dual STAT3/autophagy inhibition activity) |
| Quantified Difference | Qualitative mechanistic distinction; dual-target activity unique among characterized Pulsatilla saponins |
| Conditions | TNBC cell lines (HS-578T, MDA-MB-231); in vivo murine metastasis models; molecular docking/dynamics; CETSA |
Why This Matters
Procurement of a compound with a unique dual-target mechanism enables investigations unavailable with other in-class saponins that lack confirmed STAT3-autophagy co-inhibition.
- [1] Zheng D, et al. Pulchinenoside E2: A dual-functional STAT3 and autophagy inhibitor with potent anti-metastatic activity in triple-negative breast cancer. Phytomedicine. 2025. doi: 10.1016/j.phymed.2025.157485. PMID: 41172918. View Source
